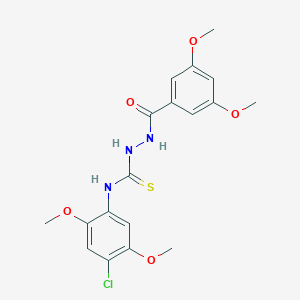
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide, also known as CDMB-HyTT, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have several biochemical and physiological effects in various scientific research studies. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for scientific research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide and its potential as a therapeutic agent for various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in humans.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide to produce the intermediate 4-chloro-2,5-dimethoxyphenyl)-hydrazinecarbothioamide. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been reported in various scientific research studies, and the purity of the compound has been confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been the subject of several scientific research studies due to its potential therapeutic applications. One study investigated the anti-tumor activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide in human breast cancer cells and found that the compound inhibited cell proliferation and induced apoptosis. Another study reported that N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide exhibited anti-inflammatory activity in a rat model of acute lung injury. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to have potential as an anti-microbial agent, with activity against both Gram-positive and Gram-negative bacteria.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide |
|---|---|
分子式 |
C18H20ClN3O5S |
分子量 |
425.9 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C18H20ClN3O5S/c1-24-11-5-10(6-12(7-11)25-2)17(23)21-22-18(28)20-14-9-15(26-3)13(19)8-16(14)27-4/h5-9H,1-4H3,(H,21,23)(H2,20,22,28) |
InChIキー |
RSKFKUHBBAHTMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)





![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)

![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)
